molecular formula C13H16N2O4 B12302674 rac-N-((2R,4S)-2-(2-nitrophenyl)tetrahydro-2H-pyran-4-yl)acetamide

rac-N-((2R,4S)-2-(2-nitrophenyl)tetrahydro-2H-pyran-4-yl)acetamide

Cat. No.: B12302674
M. Wt: 264.28 g/mol
InChI Key: JRIQXXZPOPFBPF-MFKMUULPSA-N
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Description

rac-N-((2R,4S)-2-(2-nitrophenyl)tetrahydro-2H-pyran-4-yl)acetamide: is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a tetrahydropyran ring substituted with a nitrophenyl group and an acetamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-N-((2R,4S)-2-(2-nitrophenyl)tetrahydro-2H-pyran-4-yl)acetamide typically involves the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Nitrophenyl Group: This step may involve nitration of a phenyl-substituted intermediate.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

rac-N-((2R,4S)-2-(2-nitrophenyl)tetrahydro-2H-pyran-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation Products: Nitro derivatives of the original compound.

    Reduction Products: Amino derivatives.

    Substitution Products: Compounds with substituted acetamide groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of rac-N-((2R,4S)-2-(2-nitrophenyl)tetrahydro-2H-pyran-4-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: May include enzymes, receptors, or other proteins.

    Pathways Involved: The compound may modulate biochemical pathways related to inflammation, cell proliferation, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    N-((2R,4S)-2-(2-nitrophenyl)tetrahydro-2H-pyran-4-yl)acetamide: A similar compound with slight variations in the substituents.

    N-((2R,4S)-2-(2-aminophenyl)tetrahydro-2H-pyran-4-yl)acetamide: A compound with an amino group instead of a nitro group.

Uniqueness

rac-N-((2R,4S)-2-(2-nitrophenyl)tetrahydro-2H-pyran-4-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

N-[(2S,4R)-2-(2-nitrophenyl)oxan-4-yl]acetamide

InChI

InChI=1S/C13H16N2O4/c1-9(16)14-10-6-7-19-13(8-10)11-4-2-3-5-12(11)15(17)18/h2-5,10,13H,6-8H2,1H3,(H,14,16)/t10-,13+/m1/s1

InChI Key

JRIQXXZPOPFBPF-MFKMUULPSA-N

Isomeric SMILES

CC(=O)N[C@@H]1CCO[C@@H](C1)C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1CCOC(C1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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